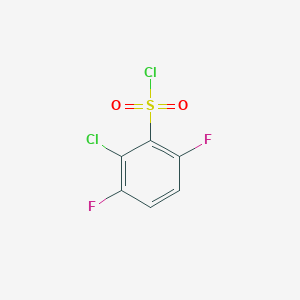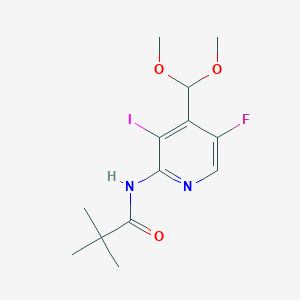
2-Chloro-3,6-difluorobenzenesulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2,6-Difluorobenzenesulfonyl chloride” involves the reaction of difluorophenyllithium with sulfuryl chloride . This compound may be used in the synthesis of 2,6-difluorobenzenesulfonamide .Chemical Reactions Analysis
“2,6-Difluorobenzenesulfonyl chloride” can react with 29% ammonium hydroxide to prepare 2,6-difluorobenzenesulfonamide .Wissenschaftliche Forschungsanwendungen
Synthesis of High-Purity Chemicals
- 2-Chloro-3,6-difluorobenzenesulfonyl chloride is used in the synthesis of high-purity chemicals. For instance, it plays a role in the preparation of high-purity 1-chloro-2,6-difluorobenzene, which is an important intermediate for active ingredients in agricultural and pharmaceutical applications (Moore, 2003).
Preparation of Pesticides
- This compound is instrumental in the synthesis of key intermediates used for the preparation of pesticides. For example, it is used in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for herbicidal products (Xiao-hua Du et al., 2005).
Advanced Oxidation Processes
- In environmental science, 2-Chloro-3,6-difluorobenzenesulfonyl chloride is relevant in advanced oxidation processes. It contributes to the formation of chlorinated aromatic compounds, which are significant in the degradation of pollutants (Yuan et al., 2011).
Synthesis of Fluoronitrobenzene-sulfonyl Chlorides
- The compound is also used in the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, which have applications in the chemical industry (Sergey Zhersh et al., 2010).
Photocatalytic Applications
- In photocatalytic processes, 2-Chloro-3,6-difluorobenzenesulfonyl chloride is used to facilitate the addition of fluoroalkyl groups to unsaturated compounds, showcasing its utility in advanced chemical synthesis (Xiaojun Tang et al., 2015).
Wirkmechanismus
Target of Action
2-Chloro-3,6-difluorobenzenesulfonyl chloride is a type of sulfonyl chloride compound. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules with nucleophilic functional groups, such as alcohols, amines, and thiols, which can react with the sulfonyl chloride group to form sulfonate esters, sulfonamides, and sulfonothioates, respectively .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, the chloride ion of the sulfonyl chloride group is replaced by a nucleophile from the target molecule . This results in the formation of a new bond between the sulfur atom of the sulfonyl group and the nucleophilic atom of the target molecule .
Biochemical Pathways
The products of its reactions with biological molecules could potentially affect various biochemical processes, depending on their specific structures and properties .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be highly reactive and unstable in biological environments, due to its susceptibility to hydrolysis and nucleophilic attack .
Result of Action
The molecular and cellular effects of 2-Chloro-3,6-difluorobenzenesulfonyl chloride’s action would depend on the specific molecules it reacts with. For instance, if it reacts with a biologically active molecule, it could potentially modify the molecule’s function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,6-difluorobenzenesulfonyl chloride. For example, the presence of water or other nucleophiles can lead to hydrolysis or other side reactions . Moreover, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to prevent degradation .
Eigenschaften
IUPAC Name |
2-chloro-3,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBTVVMBHTYRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-difluorobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)



![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)